molecular formula C4H3ClN2O2 B11055524 (2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid

(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid

Cat. No.: B11055524
M. Wt: 146.53 g/mol
InChI Key: CEHNIONSDIPSQN-IHWYPQMZSA-N
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Description

(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a cyano group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing heterocyclic compounds and other complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The chloro substituent may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and form various derivatives makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

(E)-3-amino-3-chloro-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C4H3ClN2O2/c5-3(7)2(1-6)4(8)9/h7H2,(H,8,9)/b3-2-

InChI Key

CEHNIONSDIPSQN-IHWYPQMZSA-N

Isomeric SMILES

C(#N)/C(=C(/N)\Cl)/C(=O)O

Canonical SMILES

C(#N)C(=C(N)Cl)C(=O)O

Origin of Product

United States

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